molecular formula C20H20N6O B2715172 N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide CAS No. 1396686-19-3

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide

Cat. No.: B2715172
CAS No.: 1396686-19-3
M. Wt: 360.421
InChI Key: FXDVGCFXKKZKSI-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is a compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds contain a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyrimidine rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is unique due to its specific combination of the phenylpiperazine and pyrimidine moieties, which confer distinct biological activities and potential therapeutic benefits. Its selective inhibition of acetylcholinesterase, combined with its ability to modulate cognitive functions, makes it a promising candidate for further research and development in the field of neurodegenerative diseases .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c27-19(16-5-4-8-21-13-16)24-17-14-22-20(23-15-17)26-11-9-25(10-12-26)18-6-2-1-3-7-18/h1-8,13-15H,9-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDVGCFXKKZKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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